
Estetrol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estetrol-d4 is a deuterated form of estetrol, a naturally occurring estrogen produced by the human fetal liver during pregnancy. Estetrol is known for its selective estrogen receptor modulator properties, making it a subject of interest in various medical and scientific research fields. This compound, with deuterium atoms replacing hydrogen atoms, is used primarily in research to study the pharmacokinetics and metabolic pathways of estetrol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of estetrol-d4 involves the incorporation of deuterium atoms into the estetrol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to ensure consistency and scalability, making this compound available for extensive research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Estetrol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Estetrol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the metabolic pathways and pharmacokinetics of estetrol.
Biology: Helps in understanding the biological effects and interactions of estetrol at the molecular level.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and contraception.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
Estetrol-d4 exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta. This selective binding results in tissue-specific estrogenic and anti-estrogenic effects. This compound acts as an agonist on the vagina, uterus, and endometrium, while exhibiting antagonistic effects on breast tissue. This unique mechanism of action makes this compound a valuable compound for studying estrogen receptor modulation and its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Estrone: Another naturally occurring estrogen with different receptor binding affinities.
Estradiol: The most potent natural estrogen with a broader range of biological effects.
Estriol: A weaker estrogen compared to estradiol and estrone, with specific applications in pregnancy.
Uniqueness of Estetrol-d4: this compound is unique due to its selective estrogen receptor modulation properties and its deuterated form, which enhances its stability and allows for detailed pharmacokinetic studies. Unlike other estrogens, this compound has a lower impact on liver function and hemostasis, making it a safer option for therapeutic applications.
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |
InChI-Schlüssel |
AJIPIJNNOJSSQC-IOFFDVNPSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |
Kanonische SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



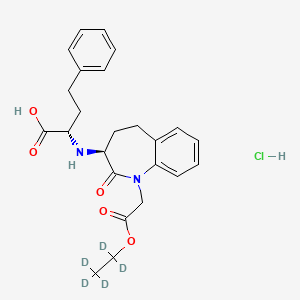
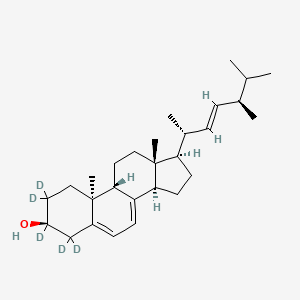
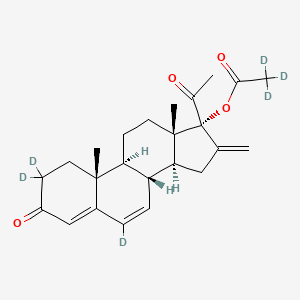

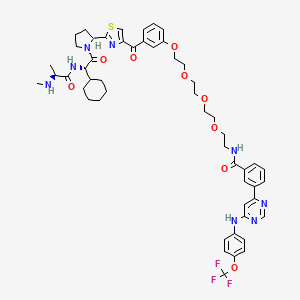
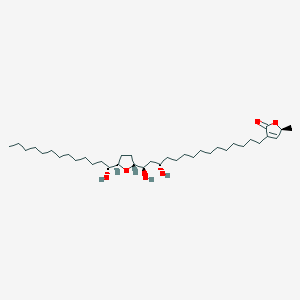

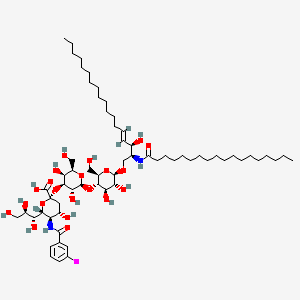
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
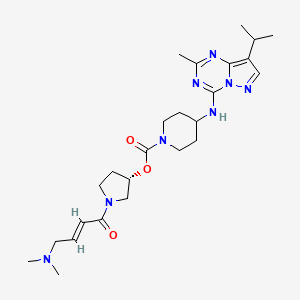
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)


